molecular formula C8H4ClN2NaO3S B3303084 Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane CAS No. 91982-77-3

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane

Cat. No.: B3303084
CAS No.: 91982-77-3
M. Wt: 266.64 g/mol
InChI Key: KOJKUXXOLVVLQE-YGCVIUNWSA-M
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Description

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane is a complex organosulfur compound characterized by a sulfane (λ⁶-sulfur) core functionalized with a 4-chlorophenyl group, a nitrilo(oxido)ethanimidoyl moiety, and two dioxo ligands. Its IUPAC name reflects its intricate structure, which includes hypervalent sulfur and a nitroso-imine group. For example, 4-chlorophenyl-containing compounds, such as those in , are intermediates in drug metabolism studies (e.g., Baclofen derivatives) , while highlights 4-chlorophenyl-based intermediates used in fungicide production (e.g., metconazole) .

Properties

IUPAC Name

sodium;(1E)-1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJKUXXOLVVLQE-YGCVIUNWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=N/[O-])/C#N)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves several steps. The synthetic route typically includes the reaction of 4-chlorophenyl compounds with nitrilo(oxido)ethanimidoyl derivatives under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane undergoes various chemical reactions, including:

Scientific Research Applications

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • (±)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt : This compound () shares the 4-chlorophenyl group and sodium counterion with the target molecule. However, it lacks the sulfane core and nitrilo(oxido)ethanimidoyl group, instead featuring a hydroxybutyric acid chain. Such structural differences likely influence reactivity and metabolic pathways .
  • 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: A cyclopentanone derivative () with a 4-chlorophenylmethyl substituent, this compound serves as a fungicide intermediate. Unlike the target molecule, it contains a ketone group and lacks sulfur-based functional groups, resulting in distinct physicochemical properties (e.g., lower polarity) .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula (Inferred) Key Functional Groups Applications
Sodium (4-chlorophenyl)[2-nitrilo(oxido)... C₈H₅ClN₂O₄S·Na λ⁶-Sulfane, nitrilo(oxido), dioxo Potential agrochemical/pharma
(±)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid C₁₀H₁₀ClO₃·Na 4-Chlorophenyl, hydroxybutyrate Drug metabolism studies
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone C₁₄H₁₅ClO Cyclopentanone, 4-chlorophenylmethyl Fungicide intermediate

Physicochemical Properties (Inferred):

  • Polarity: The target compound’s sulfane and nitroso groups likely increase polarity compared to the cyclopentanone analog, enhancing solubility in polar solvents.
  • Stability: Hypervalent sulfur compounds are often sensitive to hydrolysis or redox conditions, whereas cyclopentanones () exhibit greater thermal stability .

Q & A

Basic: What are the recommended methods for synthesizing Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane, and how can yield be optimized?

Answer:
Synthesis typically involves stepwise nucleophilic substitution and oxidation reactions. Key steps include:

  • Precursor activation : Use sodium hydride (NaH) to deprotonate intermediates, as demonstrated in analogous dioxaphosphepin syntheses .
  • Nitrilo(oxido)ethanimidoyl incorporation : React with hydroxylamine derivatives (e.g., N-methylhydroxylamine hydrochloride) under mild conditions (room temperature, ethanol solvent) to form the nitrilo-oxido moiety .
  • Yield optimization : Monitor reaction kinetics via HPLC (as in ) to identify rate-limiting steps. Adjust stoichiometric ratios (e.g., excess sodium acetate for neutralization) and use inert atmospheres to minimize side reactions .

Advanced: How can computational and experimental methods resolve contradictions in proposed reaction mechanisms for the nitrilo(oxido)ethanimidoyl group’s reactivity?

Answer:
Contradictions often arise from competing oxidation states or solvent effects. Methodological approaches include:

  • Isotopic labeling : Use 15N^{15}\text{N}-labeled hydroxylamine to track nitrilo-oxido group formation via NMR .
  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks, validated by kinetic studies (e.g., rate constants from ).
  • Solvent polarity assays : Compare reaction outcomes in polar aprotic (THF) vs. protic (ethanol) solvents to assess stabilization of intermediates .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • HPLC with UV detection : Use methods similar to pseudoephedrine analysis (), employing sodium perchlorate buffers (pH 2.7) and methanol gradients for separation.
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm aromatic (4-chlorophenyl) and nitrilo-oxido group integration .
  • X-ray crystallography : Resolve lambda6-sulfane geometry, as done for dinaphthodioxaphosphepin analogs .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may stem from assay variability or impurities. Mitigation strategies:

  • Standardized bioassays : Replicate studies using identical cell lines (e.g., NIH/3T3) and positive controls.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted 4-chlorophenyl precursors) and quantify their impact .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent choice or incubation time .

Basic: What methodologies assess the compound’s stability under varying thermal and pH conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for similar sulfane derivatives) .
  • pH stability assays : Incubate in buffered solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy at 254 nm .
  • Long-term storage : Store at -20°C under argon, as recommended for moisture-sensitive organosulfur compounds .

Advanced: What advanced techniques identify and quantify synthesis byproducts or degradation products?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Detect trace byproducts (e.g., dinaphthodioxaphosphepin isomers) with ppm-level accuracy .
  • Solid-phase extraction (SPE) : Isolate impurities using C18 cartridges before LC-MS/MS analysis .
  • Cryogenic NMR : Resolve transient intermediates at -40°C to map degradation pathways .

Basic: What safety protocols are essential for handling Sodium (4-chlorophenyl)[...]dioxo-lambda6-sulfane?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, as specified in Safety Data Sheets for analogous compounds .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
  • Emergency procedures : For spills, adsorb with bentonite clay (modified with ammonium compounds, as in ) and seal in hazardous waste containers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Reactant of Route 2
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane

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